![molecular formula C8H8BrN3S B581765 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine CAS No. 1313712-44-5](/img/structure/B581765.png)

7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

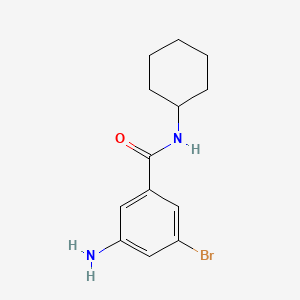

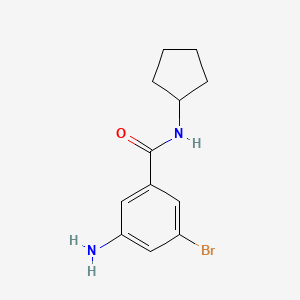

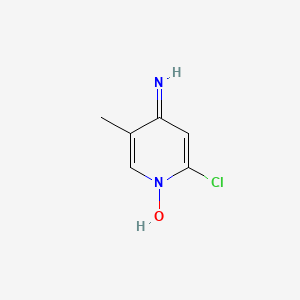

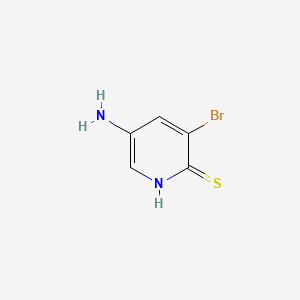

“7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine” is a chemical compound with the CAS Number: 1313712-44-5 . It has a molecular weight of 258.14 and its IUPAC name is 7-bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-ylamine .

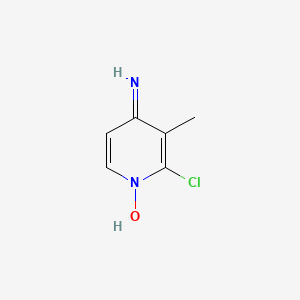

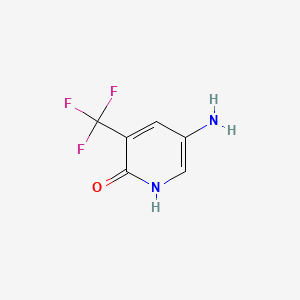

Molecular Structure Analysis

The InChI code for “7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine” is 1S/C8H8BrN3S/c1-3-5(9)6-7(13-3)8(10)12-4(2)11-6/h1-2H3,(H2,10,11,12) .Physical And Chemical Properties Analysis

“7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine” is a solid at room temperature . It should be stored at a temperature between 0-5°C .Scientific Research Applications

Antitumor and Anticancer Properties

A significant aspect of research on 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine revolves around its antitumor and anticancer properties. Studies have shown that pyrimidinone derivatives exhibit strong antitumor activities, which do not correlate with tumor immunogenicity but depend on the immune status of the tumor host. These compounds, including 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine, were effective in reducing the number of tumor nodules in the lungs when administered before or after intravenous inoculation of tumor cells. Their efficacy in the therapy of spontaneous lung metastases, particularly when administered prior to the surgical removal of the primary tumor, highlights their potential in cancer treatment. The antitumor activities of these compounds are attributed to their ability to induce interferon production in several animal species and exhibit potent antivirus activities (Milas et al., 1982).

Chemopreventive Properties

The chemopreventive effectiveness of 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine has also been studied extensively. It has been found to exhibit various biological activities, including interferon induction, immunomodulation, and antiviral and antineoplastic properties. Studies involving the administration of this compound to rats have shown a consistent reduction in the size of total tumor mass per rat, with a significant correlation to the titers of interferon. This suggests the potential of 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine in cancer chemoprevention (Chang et al., 1986).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit jak1 , suggesting that this compound may also target JAK1 or related kinases.

Mode of Action

If it does indeed target JAK1, it likely binds to the kinase domain of JAK1, inhibiting its activity and thus disrupting downstream signaling pathways .

Biochemical Pathways

If it targets jak1, it would affect the jak-stat signaling pathway, which plays a crucial role in immune response, cell growth, and survival .

Result of Action

If it inhibits JAK1, it could potentially disrupt cell signaling, affecting cell growth and immune response .

Safety and Hazards

properties

IUPAC Name |

7-bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3S/c1-3-5(9)6-7(13-3)8(10)12-4(2)11-6/h1-2H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPDZMBXDAMDFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(S1)C(=NC(=N2)C)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724928 |

Source

|

| Record name | 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine | |

CAS RN |

1313712-44-5 |

Source

|

| Record name | Thieno[3,2-d]pyrimidin-4-amine, 7-bromo-2,6-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B581694.png)